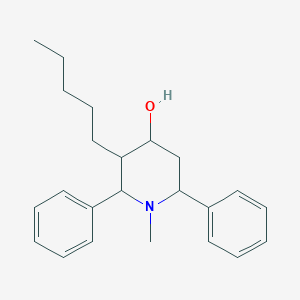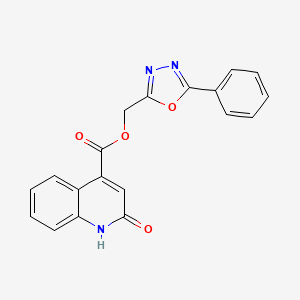
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol, also known as MDPBP, is a synthetic designer drug that belongs to the piperidine class. MDPBP has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, it is important to note that MDPBP is a controlled substance and its use is illegal in most countries.
Applications De Recherche Scientifique
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol acts as a potent stimulant and has a similar mechanism of action to other piperidine-based designer drugs, such as α-PVP and MDPV. 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has also been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders.
Mécanisme D'action
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol acts as a potent stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of dopamine and norepinephrine result in a feeling of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause sweating, tremors, and muscle spasms. Long-term use of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol has several advantages and limitations for use in lab experiments. One advantage is its potent stimulant effects, which make it useful for studying the effects of dopamine and norepinephrine on the brain. However, its high potency and potential for abuse make it difficult to control in lab experiments. Additionally, its illegal status in most countries makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol. One area of interest is its potential as a treatment for depression and anxiety disorders. Animal studies have shown promising results, but more research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new synthetic designer drugs that have similar effects to 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol but are safer and less addictive. Finally, more research is needed to understand the long-term effects of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol on the brain and body, including its potential for neurotoxicity and addiction.
Méthodes De Synthèse
1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol can be synthesized through a multi-step process, which involves the reaction of 1-phenyl-2-butanone with methylamine and formaldehyde, followed by reduction with sodium borohydride. The resulting product is then reacted with phenylacetic acid and acetic anhydride to produce 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol. The synthesis of 1-methyl-3-pentyl-2,6-diphenyl-4-piperidinol is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
1-methyl-3-pentyl-2,6-diphenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-23,25H,3-4,7,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLLNKVEAJJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CC(N(C1C2=CC=CC=C2)C)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)
![6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)


![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5172292.png)
![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)